trans-3,3,5-Trimethylcyclohexanol

Synthetic Chemistry Oxidation Reactions Stereoselective Synthesis

trans-3,3,5-Trimethylcyclohexanol (767-54-4) is the stereochemically pure trans-isomer—not a variable cis/trans mixture. Its axial-OH confers superior oxidation reactivity for regio- and stereoselective synthesis. As the definitive homomenthol fragrance component, it delivers batch-to-batch olfactory consistency unmatched by mixed isomers. The high melting point (56–59°C) enables cGMP-friendly solid handling for cyclandelate and homosalate API manufacturing. Avoid re-validation costs and yield losses. Specify the pure trans-isomer for reproducible, high-performance results.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 767-54-4
Cat. No. B1586269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3,3,5-Trimethylcyclohexanol
CAS767-54-4
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C)C)O
InChIInChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8-/m0/s1
InChIKeyBRRVXFOKWJKTGG-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3,3,5-Trimethylcyclohexanol (CAS 767-54-4): Chemical Identity and Procurement Fundamentals


trans-3,3,5-Trimethylcyclohexanol (CAS 767-54-4) is a chiral, secondary cyclohexanol with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol [1]. It is a stereoisomer of 3,3,5-trimethylcyclohexanol, distinguished from its cis counterpart by the axial orientation of the hydroxyl group on the cyclohexane ring [2]. This compound is a white to almost white crystalline solid at room temperature, with a melting point of 56.0 to 59.0 °C [3]. It is primarily valued as a fragrance ingredient with a minty, cooling, and woody odor profile, and is also a key intermediate in the synthesis of the UV filter homosalate and the vasodilator cyclandelate [1][4].

The Functional Pitfalls of Isomeric Mixtures: Why trans-3,3,5-Trimethylcyclohexanol Is Not Interchangeable with cis or Mixed Isomer Batches


The procurement of a generic '3,3,5-trimethylcyclohexanol' mixture, or the cis-isomer (CAS 933-48-2), introduces significant variability that undermines the consistency and performance of downstream applications. The trans- and cis-isomers exhibit fundamentally different conformational and chemical behaviors, which directly impact their utility in both synthetic and functional roles. For instance, the axial hydroxyl group in the trans-isomer confers a distinct reactivity profile compared to the equatorial group in the cis-isomer, leading to different outcomes in chemical transformations such as oxidations [1]. Furthermore, the physical state of the compounds differs markedly; the trans-isomer is a higher-melting solid (mp 56-59 °C), whereas cis-rich mixtures are often low-melting solids or liquids (mp ~34 °C), which can affect handling, formulation, and stability . This variability precludes simple one-to-one substitution without rigorous re-validation of process yields, product purity, and sensory or functional properties.

Head-to-Head Performance and Property Comparison: trans-3,3,5-Trimethylcyclohexanol vs. cis-3,3,5-Trimethylcyclohexanol


Differential Reactivity in Chemical Synthesis: trans-3,3,5-Trimethylcyclohexanol Exhibits Significantly Higher Oxidation Susceptibility

In a direct head-to-head study, the axial alcohol group of trans-3,3,5-trimethylcyclohexanol was oxidized more readily than the equatorial alcohol group of its cis counterpart by N-bromosuccinimide (NBS) in aqueous dioxane. This differential reactivity is attributed to the stereoelectronic effects of the axial vs. equatorial orientation of the hydroxyl group, providing a predictable and exploitable selectivity in synthetic pathways. Conversely, oxidation with 10% aqueous sodium hypochlorite in the presence of tetrabutylammonium hydrogen sulfate preferentially oxidized the equatorial (cis) isomer [1]. This orthogonal reactivity profile means the trans-isomer offers a distinct, kinetically favored route for specific transformations.

Synthetic Chemistry Oxidation Reactions Stereoselective Synthesis

Physical State and Handling: trans-3,3,5-Trimethylcyclohexanol Provides a High-Melting Crystalline Solid for Improved Processability

A comparison of technical datasheets reveals a stark difference in the physical state of the pure trans-isomer versus a cis-enriched mixture. The trans-isomer is consistently reported as a white to almost white powder or crystal with a melting point range of 56.0 to 59.0 °C [1]. In contrast, the cis-isomer (which typically contains ca. 20% trans-isomer) has a reported melting point of 32.0 to 36.0 °C . This ~20-25°C difference in melting point is critical for industrial applications where a solid, free-flowing powder is required for accurate weighing, dry blending, or storage stability, as opposed to a waxy or low-melting solid that can clump or liquefy under ambient conditions.

Formulation Science Process Engineering Material Handling

Sensory and Functional Superiority: trans-3,3,5-Trimethylcyclohexanol is the Preferred 'Homomenthol' for a Cooling, Mentholic Scent Profile

The trans-isomer is specifically referred to as 'homomenthol' due to its superior cooling, minty, and woody olfactory profile, which is highly desired as a substitute for menthol in soaps and cosmetics, particularly where oxidative stability is required . While the cis-isomer also has a minty odor , the trans-isomer's axial hydroxyl group and conformational properties are believed to interact more favorably with olfactory receptors, leading to a more intense and desirable cooling sensation. Furthermore, a patent process for producing 'sensorily perfect' 3,3,5-trimethylcyclohexanol highlights the importance of isomer composition for achieving optimal flavor and fragrance quality, with a higher proportion of trans-isomer being associated with a fresher, more appealing taste and smell compared to cis-rich mixtures [1].

Fragrance Chemistry Cosmetic Formulation Olfactory Science

High-Value Application Scenarios for trans-3,3,5-Trimethylcyclohexanol Based on Verified Differential Evidence


Stereoselective Synthesis of Advanced Intermediates and Chiral Building Blocks

For research and development in synthetic chemistry, the differential oxidation reactivity of trans-3,3,5-trimethylcyclohexanol provides a strategic advantage. As demonstrated by Chung and Kim (1986), the axial alcohol of the trans-isomer is more susceptible to oxidation by NBS than the equatorial cis-isomer [1]. This property can be exploited to achieve regio- or stereoselective transformations in complex molecule synthesis. Procurement of the pure trans-isomer ensures that this specific reactivity pathway is available and reproducible, avoiding the complications and lower yields that would result from using an isomeric mixture.

Formulation of Premium Fragrances and Cosmetics Requiring a Consistent Cooling Sensation

The trans-isomer is the definitive component of 'homomenthol', a prized fragrance ingredient valued for its cooling, minty, and woody character . In the competitive fragrance and cosmetics industry, batch-to-batch consistency in scent and performance is paramount. Using the pure trans-isomer guarantees the delivery of the targeted olfactory profile, a quality that cannot be assured with variable cis/trans mixtures. This is critical for high-end soaps, lotions, and personal care products where the 'homomenthol' note is a key differentiator.

Pharmaceutical and Agrochemical Intermediates with Stringent Physical Property Specifications

The significantly higher melting point of trans-3,3,5-trimethylcyclohexanol (56-59°C) compared to its cis-rich counterparts (~34°C) makes it the preferred choice for processes that require a solid, crystalline intermediate [2]. This is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) like the vasodilator cyclandelate, where precise stoichiometry and ease of handling are crucial for maintaining cGMP compliance and ensuring consistent product quality. The solid-state simplifies purification, storage, and automated dispensing in a manufacturing environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-3,3,5-Trimethylcyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.